4-Benzyl-4-azaspiro[2.5]octan-7-ol
Description
Spirocyclic Scaffolds in Advanced Organic Synthesis and Medicinal Chemistry
Spirocyclic scaffolds are three-dimensional structures that are increasingly incorporated into drug candidates and approved medicines. nih.gov Their rigid nature helps to lock in specific conformations, which can lead to higher binding affinity and selectivity for biological targets. This "escape from flatland" is a key strategy in medicinal chemistry to improve the physicochemical and pharmacokinetic properties of drug candidates. nih.gov The introduction of a spirocenter can enhance a molecule's novelty and provide access to new chemical space, which is crucial for developing new intellectual property.
The Chemical Significance of Azaspiro[2.5]octane Architectures in Heterocyclic Chemistry
Within the diverse family of spirocycles, azaspiro[2.5]octane architectures hold particular importance. These structures feature a nitrogen atom within the spirocyclic framework, combining the rigidity of the spirocycle with the versatile chemical properties of amines. Nitrogen-containing heterocycles are prevalent in a vast array of biologically active compounds, including many essential medicines. rsc.org The azaspiro[2.5]octane core, which consists of a cyclopropane (B1198618) ring fused to a piperidine (B6355638) ring, presents a unique and conformationally constrained scaffold that is of great interest to medicinal chemists.
Overview of Research Trajectories for Azaspiro[2.5]octane Derivatives
Research into azaspiro[2.5]octane derivatives has been multifaceted. Recent studies have highlighted their potential as small molecule agonists for the human glucagon-like peptide-1 (GLP-1) receptor, which is a key target in the treatment of type 2 diabetes and obesity. nih.gov Furthermore, enzymatic methods are being developed for the stereodivergent synthesis of azaspiro[2.y]alkanes, showcasing the drive for enantiomerically pure compounds for pharmaceutical applications. chemrxiv.orgchemrxiv.org The synthesis of various substituted azaspiro[2.5]octanes is an active area of investigation, with a focus on creating libraries of compounds for biological screening.
Rationale for Investigating 4-Benzyl-4-azaspiro[2.5]octan-7-ol within Spirocyclic Chemical Space
While specific research literature on This compound is not extensively available in the public domain, its structural components suggest a strong rationale for its investigation. The presence of the N-benzyl group is a common strategy in medicinal chemistry. The benzyl (B1604629) group can act as a protecting group, but it can also contribute to biological activity through interactions with target proteins. nih.govacs.org The hydroxyl group at the 7-position introduces a potential site for hydrogen bonding and further functionalization.
The combination of the rigid azaspiro[2.5]octane core, the lipophilic N-benzyl group, and the polar hydroxyl group creates a molecule with a distinct property profile. This makes This compound a valuable building block for the synthesis of more complex molecules and a candidate for screening in various biological assays. Its commercial availability, as indicated by its CAS number, suggests its use as a research chemical in an industrial or academic setting. bldpharm.com
Structure
3D Structure
Properties
IUPAC Name |
4-benzyl-4-azaspiro[2.5]octan-7-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c16-13-6-9-15(14(10-13)7-8-14)11-12-4-2-1-3-5-12/h1-5,13,16H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGATCWFCMOQQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2(CC2)CC1O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies for 4 Benzyl 4 Azaspiro 2.5 Octan 7 Ol and Analogous Azaspiro 2.5 Octane Scaffolds
Historical Development of Azaspiro[2.5]octane Synthetic Pathways
The exploration of synthetic routes to azaspiro compounds has been a subject of interest for several decades. Early work, such as a 1977 study, described the synthesis of various azaspirodiones and their reduced azaspirane analogues. bldpharm.com These methods often involved fusing spirodiones with amino compounds or employing Mannich reactions to build the heterocyclic portion of the scaffold. bldpharm.com The development of azaspiro[x.y]alkanes as useful scaffolds in drug discovery has spurred significant interest in creating more efficient and diverse synthetic pathways. These structures are recognized as valuable three-dimensional alternatives to planar aromatic linkers in medicinal chemistry, often enhancing properties like metabolic stability and binding potency.
Retrosynthetic Analysis of the 4-Benzyl-4-azaspiro[2.5]octan-7-ol Core Structure
A logical retrosynthetic analysis of this compound suggests several key disconnections to arrive at simpler, more readily available starting materials.
The final alcohol functionality at the 7-position can be traced back to the corresponding ketone, 4-Benzyl-4-azaspiro[2.5]octan-7-one , via a standard reduction. The N-benzyl group can be installed via benzylation of a secondary amine precursor, 4-Azaspiro[2.5]octan-7-ol .
A more fundamental disconnection breaks the piperidine (B6355638) ring. This leads back to the key intermediate, 4-Azaspiro[2.5]octane-5,7-dione . This dione (B5365651) can be synthesized through the cyclization of precursors containing the pre-formed cyclopropane (B1198618) ring. One such strategy involves the condensation of a cyclopropane derivative with an amino acid or its ester. This retrosynthetic pathway highlights the central importance of forming the spirocyclic dione intermediate, from which the target molecule can be derived through sequential reduction and functionalization steps.
Key Synthetic Approaches and Carbon-Nitrogen Bond Forming Reactions for Azaspirocyclic Systems
The construction of the azaspiro[2.5]octane framework relies on a combination of robust cyclization strategies and reliable methods for forming the crucial carbon-nitrogen bonds of the piperidine ring.
The formation of the cyclopropane ring fused in a spiro fashion to the piperidine precursor is a critical step. The Simmons-Smith reaction is a powerful and widely used method for converting alkenes into cyclopropanes with high stereospecificity. This reaction typically employs a zinc-copper couple and diiodomethane (B129776) to generate an organozinc carbenoid that reacts with an alkene. The presence of a nearby hydroxyl group in the alkene substrate can direct the cyclopropanation to occur on the same face of the double bond.
Carbamates serve as versatile functional groups in the synthesis of nitrogen-containing heterocycles, acting as both protecting groups and key intermediates for cyclization. A notable strategy for constructing a related diazaspiro[2.5]octane system utilizes a carbamate (B1207046) derivative as a key starting material. google.com
A patented method describes the synthesis of 7-benzyl-4,7-diazaspiro[2.5]octane starting from a 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl)carbamate derivative. google.com This approach involves a sequence of substitution, protection, deprotection, and reduction steps, and notably avoids the use of hazardous reagents like boron trifluoride diethyl etherate. google.com The initial carbamate undergoes substitution, followed by cyclization to form the dione intermediate, which is then reduced. google.com This highlights a safe and effective pathway where the carbamate group is instrumental in building the core heterocyclic structure.
Table 1: Overview of Carbamate Route for a Diazaspiro[2.5]octane Analog
| Step | Description | Reagents | Key Feature |
|---|---|---|---|
| 1 | Substitution | Carbamate derivative, Glycine methyl ester | Formation of the C-N bond |
| 2 | Protection/Cyclization | - | Formation of the diketopiperazine ring |
Multi-component reactions (MCRs) offer a highly efficient means of constructing complex molecular architectures in a single step, minimizing waste and purification efforts. Several MCRs have been developed for the synthesis of highly functionalized piperidines. nih.govresearchgate.net
For instance, a one-pot synthesis of trimethyl 3,5,5-piperidonetricarboxylate has been achieved through a reaction co-catalyzed by Yb(OTf)₃ and AgOTf. researchgate.net Another approach utilizes a pseudo five-component reaction between aromatic aldehydes, ammonium (B1175870) acetate, β-nitrostyrenes, and Meldrum's acid to generate diverse piperidine structures. nih.gov While not directly yielding the 4-azaspiro[2.5]octane system, these MCRs demonstrate powerful strategies for assembling the piperidine core, which could be adapted for spirocyclic targets.
Transition metal catalysis provides a powerful toolkit for the formation of C-N bonds and heterocyclic rings. Palladium-catalyzed reactions are particularly prominent. For example, the hydrogenative deprotection of N-benzyl groups is often accomplished using palladium on carbon (Pd/C). tdcommons.org This method is crucial for syntheses where the benzyl (B1604629) group is used as a protecting group for the nitrogen atom within the piperidine ring.
Furthermore, palladium(II) catalysts can mediate the cyclopalladation of substrates like N,N-dimethyl-benzyl amines, forming palladacycles that are key intermediates in C-H functionalization chemistry. rsc.org While this specific reaction leads to C-C bond formation on the benzene (B151609) ring, it illustrates the principle of palladium-mediated activation of C-H bonds adjacent to a directing amine group. Other transition metals are also employed; for example, iron-catalyzed reductive amination of amino acids can be used to form piperidines. reagentia.eu
Functional Group Interconversions Leading to the Hydroxyl Moiety at C7
The introduction of a hydroxyl group at the C7 position of the azaspiro[2.5]octane core is a critical transformation for accessing this compound and related compounds. This is often achieved through the reduction of a corresponding C7-ketone precursor.
A common strategy involves the reduction of an amide to an amine. For instance, a 4,7-diazaspiro[2.5]octane compound can be synthesized from a 4-methoxybenzyl (1-(hydroxymethyl) cyclopropyl) carbamate derivative. This process involves substitution, protection, deprotection, and a final reduction step. The reduction of a carbon-oxygen double bond in an amide precursor to an amine can be accomplished using various reducing agents. The choice of reducing agent is crucial to avoid side reactions with other functional groups within the molecule. The reaction is often performed under heated conditions, for example, at temperatures ranging from 40 to 70 degrees Celsius. google.com
Another approach involves the oxidative cleavage of alkenes. Ozonolysis, for example, involves a [3+2] cycloaddition of ozone to an olefin to form a primary ozonide. This is followed by a retro-[3+2] cycloaddition to yield a carbonyl and a carbonyl ylide, which then undergo another [3+2] cycloaddition to form a secondary ozonide. imperial.ac.uk This method can be utilized to introduce oxygen functionality that can be further transformed into the desired hydroxyl group at C7.
Epoxidation of an exocyclic double bond at the C7 position, followed by ring-opening, can also introduce the hydroxyl group. The epoxidation of unfunctionalized olefins can be achieved using peracids in a concerted and stereospecific manner. imperial.ac.uk Subsequent acid-catalyzed hydrolysis of the resulting epoxide leads to the formation of a trans-diol. imperial.ac.uk
Introduction of the N-Benzyl Substituent through Alkylation or Reductive Amination
The N-benzyl group in this compound is typically introduced via N-alkylation or reductive amination of the corresponding secondary amine precursor, 4-azaspiro[2.5]octan-7-ol.
In a patented synthesis of 7-benzyl-4,7-diazaspiro[2.5]octane, the benzyl group is introduced as a protecting group. google.com This highlights the use of benzylation in protecting nitrogen atoms within the azaspiro scaffold during multi-step syntheses. A variety of protecting groups, including benzyl and benzyloxycarbonyl, can be employed and subsequently removed as needed. google.com
The synthesis of 1-(7-benzyl-4,7-diazaspiro[2.5]octan-4-yl)ethanone involves the use of a benzyl group on one of the nitrogen atoms of the diazaspiro[2.5]octane core. tdcommons.org While this example pertains to a diaza-analogue, the principle of N-benzylation remains relevant.
Stereoselective Synthesis of Azaspiro[2.5]octan-7-ol Derivatives
The development of stereoselective methods for the synthesis of azaspiro[2.5]octane derivatives is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry.
Chiral Pool Approaches
Chiral pool synthesis utilizes readily available chiral natural products as starting materials to impart stereochemistry to the final molecule. For instance, tartaric acid is a common chiral starting material. youtube.com A synthesis of a spirocyclic ring system can be achieved using a chiral reaction partner derived from a natural product. youtube.com The inherent chirality of the starting material directs the stereochemical outcome of the reaction, providing access to enantiomerically enriched products.
Asymmetric Catalysis in Spirocyclization
Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of azaspiro[2.5]octanes. Recently, a stereodivergent carbene transferase platform has been developed for the cyclopropanation of unsaturated exocyclic N-heterocycles. chemrxiv.orgchemrxiv.org This biocatalytic approach provides access to a variety of structurally diverse and pharmaceutically relevant azaspiro[2.y]alkanes in high yields and with excellent diastereo- and enantioselectivity. chemrxiv.orgchemrxiv.org These engineered enzymes can operate on a gram scale and at high substrate concentrations without the need for organic co-solvents. chemrxiv.orgchemrxiv.org
Diastereoselective Transformations
Diastereoselective reactions are crucial for controlling the relative stereochemistry of multiple stereocenters within the azaspiro[2.5]octane scaffold. A methodology for the synthesis of 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraones has been developed via a cascade cyclization involving a [5+1] double Michael addition reaction. researchgate.net This protocol yields diazaspiro[5.5]undecane derivatives in excellent yields. X-ray crystallographic studies of the products revealed a preference for a chair conformation of the cyclohexanone (B45756) ring. researchgate.net
Methodological Advancements in Azaspiro[2.5]octane Synthesis
Recent advancements in synthetic methodologies have expanded the toolkit for constructing azaspiro[2.5]octane scaffolds. These include the development of novel annulation strategies and the use of modern catalytic systems.
Several routes have been developed for the synthesis of 2-azaspiro[3.4]octane, a related spirocyclic system. These approaches involve either the annulation of the cyclopentane (B165970) ring or the four-membered ring, utilizing readily available starting materials and conventional chemical transformations. rsc.org
The use of gold catalysis has emerged as a powerful tool in organic synthesis. For example, gold(III) chloride has been used to catalyze the cyclo-isomerization of 3-ethynyl-indole-2-carboxylic acid to produce pyrano[3,4-b]indol-1(9H)-ones in good to excellent yields. mdpi.com While not directly applied to azaspiro[2.5]octanes in this instance, the principle of metal-catalyzed cyclo-isomerization represents a potential avenue for the construction of such spirocyclic systems.
Rhodium-catalyzed oxidative coupling reactions of substituted acrylic acids with alkynes and alkenes have also been developed for the synthesis of 2-pyrones and butenolides. mdpi.com This method proceeds via vinylic C-H bond cleavage and offers a straightforward route to these heterocyclic compounds. mdpi.com Such C-H activation strategies could potentially be adapted for the synthesis of azaspirocycles.
Furthermore, nickel-catalyzed [2+2+2] cycloaddition of diynes and carbon dioxide has been shown to be an efficient method for preparing pyrones under mild conditions. mdpi.com This highlights the potential of transition metal catalysis in constructing complex cyclic systems from simple precursors.
Flow Chemistry and Microreaction Systems for Scalable Production
The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the synthesis of complex molecules like azaspiro[2.5]octane derivatives. Microreaction systems offer superior control over reaction parameters, leading to enhanced safety, higher yields, and improved scalability.
Flow chemistry's primary advantages stem from the high surface-area-to-volume ratio in microreactors. This feature enables rapid heat exchange and precise temperature control, which is crucial for managing highly exothermic reactions and improving selectivity. Furthermore, the enhanced mixing in microfluidic channels can dramatically accelerate reaction rates, significantly reducing the required residence time compared to conventional batch methods. For instance, some complex chemical transformations have seen reaction times drop from many hours in batch to mere minutes in flow. beilstein-journals.org
Table 1: Comparison of Batch vs. Continuous Flow Processing for an Analogous Aldol Reaction
| Parameter | Conventional Batch Processing | Continuous Flow Microreactor | Advantage of Flow |
| Reaction Time | 6 - 40 hours | 6 - 20 minutes | Drastic reduction in process time |
| Yield | 94% | 99% | Improved conversion and isolated yield |
| Temperature Control | Difficult to maintain homogeneity | Precise and rapid | Enhanced selectivity and safety |
| Scalability | Complex, requires larger vessels | Straightforward (time or parallelization) | Flexible and efficient production |
| Safety | Risk of thermal runaway, accumulation of reactive species | Minimized volumes, in-situ consumption | Inherently safer process |
Data extrapolated from analogous reactions to illustrate the typical benefits of flow chemistry. beilstein-journals.org
Sustainable and Green Chemistry Aspects in Spirocyclic Syntheses
The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce the environmental impact of chemical processes. nih.gov The synthesis of complex molecules like this compound and its analogues provides significant opportunities for implementing greener methodologies.
Key green chemistry metrics, such as Process Mass Intensity (PMI) and Reaction Mass Efficiency (RME), are used to evaluate the sustainability of a synthetic route. mdpi.comwiley-vch.dewhiterose.ac.uk PMI, which is the ratio of the total mass of inputs (raw materials, solvents, reagents) to the mass of the final product, is a critical metric in the pharmaceutical industry for assessing waste generation. acsgcipr.org
Applications of green chemistry in the synthesis of azaspirocycles include:
Safer Reagents and Solvents: A patented synthesis for a 7-benzyl-4,7-diazaspiro[2.5]octane intermediate successfully avoids the use of boron trifluoride diethyl etherate, a reagent known for its corrosive toxicity and flammability. google.com This aligns with the green chemistry principle of designing less hazardous chemical syntheses.
Catalysis: The use of catalytic processes is a cornerstone of green chemistry. Biocatalysis, using enzymes, offers remarkable selectivity under mild conditions (room temperature, aqueous media). An enzymatic platform for the synthesis of azaspiro[2.y]alkanes has been developed that proceeds with high yields (up to >99%) and excellent stereoselectivity, using engineered enzymes in an aqueous environment without organic co-solvents. nih.gov This approach dramatically reduces reliance on hazardous solvents and reagents.
Atom Economy: Designing syntheses that maximize the incorporation of all materials used in the process into the final product is a fundamental goal. Strategies like cycloaddition reactions are inherently atom-economical.
Table 2: Application of Green Chemistry Principles to Azaspirocycle Synthesis
| Green Chemistry Principle | Application in Azaspirocycle Synthesis |
| 1. Prevention | Designing routes with fewer steps and higher yields to minimize waste from the outset. |
| 3. Less Hazardous Syntheses | Avoiding toxic reagents like boron trifluoride diethyl etherate in favor of safer alternatives. google.com |
| 5. Safer Solvents & Auxiliaries | Replacing traditional volatile organic compounds (VOCs) with water or greener solvents; eliminating work-ups where possible. nih.gov |
| 8. Reduce Derivatives | Using enzymatic catalysts that can obviate the need for protecting groups, shortening the synthetic route. |
| 9. Catalysis | Employing highly selective and efficient biocatalysts or metal catalysts over stoichiometric reagents to reduce waste and energy consumption. nih.gov |
Comparative Analysis of Synthetic Efficiency and Selectivity for this compound
Three distinct strategies for constructing azaspirocyclic cores can be compared:
Continuous Flow Synthesis: As discussed previously, this modern approach offers significant advantages in terms of reaction time, yield, and safety. By controlling reaction parameters precisely, flow chemistry can often improve the selectivity of reactions, reducing the formation of byproducts and simplifying purification.
Enzymatic Synthesis: This green chemistry approach utilizes enzymes to catalyze key transformations. Its major strengths lie in unparalleled stereoselectivity (both diastereoselectivity and enantioselectivity) and mild, environmentally benign reaction conditions. The development of stereodivergent enzymatic platforms allows for the synthesis of various stereoisomers of azaspiro[2.y]alkanes with high precision. nih.gov
The efficiency of these methods can be evaluated based on metrics like yield, reaction time, and the complexity of the procedure. Selectivity, particularly stereoselectivity, is a critical factor for spirocyclic compounds, as they often contain chiral centers vital for their biological function.
Table 3: Comparative Overview of Synthetic Methodologies for Azaspiro[2.5]octane Analogues
| Methodology | Typical Reagents/Catalyst | Reaction Time | Yield | Selectivity | Key Advantages & Disadvantages |
| Conventional Batch Synthesis | Stoichiometric reagents, protecting groups, strong acids/bases | Hours to Days (multi-step) | Variable, often moderate overall yield | Often requires chiral resolution or asymmetric reagents | Adv: Well-established chemistry. Disadv: Long, high PMI, potential safety hazards. google.com |
| Continuous Flow Synthesis | Similar to batch, but optimized for flow; can use immobilized catalysts | Seconds to Minutes (per step) | Generally High | Can be improved due to precise control | Adv: Fast, scalable, safe, efficient. Disadv: Requires specialized equipment investment. nih.gov |
| Enzymatic Synthesis | Engineered enzymes (e.g., protoglobins), mild buffers | Hours | High to Quantitative (>99%) | Excellent (>99% ee/de) | Adv: Unmatched selectivity, green conditions. Disadv: Enzyme development can be resource-intensive. nih.gov |
In-Depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Scientific Data
A thorough investigation into the chemical compound this compound has revealed a significant absence of publicly available scientific literature, spectroscopic data, and computational analysis. Despite extensive searches across chemical databases and scholarly articles, the specific structural elucidation and conformational dynamics of this molecule are not documented. Consequently, the generation of a detailed scientific article as per the requested outline is not feasible at this time.
The inquiry sought to populate a detailed structure focusing on advanced analytical techniques for the characterization of this compound. This included sections on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) and Raman spectroscopy, X-ray Crystallography, and computational chemistry studies involving Density Functional Theory (DFT) and Molecular Mechanics.
However, searches for experimental data such as NMR spectra (¹H, ¹³C, COSY, HSQC, HMBC, NOESY), mass fragmentation patterns, vibrational frequencies from IR and Raman studies, or crystallographic information files (CIF) for this specific compound yielded no results. Similarly, no published computational studies detailing its conformational landscapes, geometric parameters, or electronic structure were found.
Information is available for structurally related compounds, such as the analogous ketone, 4-benzyl-4-azaspiro[2.5]octan-7-one, and other diazaspiro[2.5]octane derivatives. These related molecules have been mentioned in various patents and chemical supplier catalogs, with some limited characterization data provided for those specific structures. However, this information is not transferable to the target alcohol, this compound, as the change in the functional group from a ketone to an alcohol significantly alters the molecule's chemical properties, spectroscopic signatures, and conformational behavior.
Without primary data from experimental observation or computational modeling, any attempt to construct the requested article would rely on speculation and would not meet the required standards of scientific accuracy and rigor. The scientific community has not, to date, published the necessary research to fulfill this detailed request.
Advanced Structural Elucidation and Conformational Dynamics of 4 Benzyl 4 Azaspiro 2.5 Octan 7 Ol
Computational Chemistry for Conformational Landscapes and Electronic Structure
Quantitative Structure-Activity Relationship (QSAR) Descriptors Based on Theoretical Conformations
Based on these theoretical low-energy conformations, a range of QSAR descriptors can be calculated. These descriptors are broadly categorized into electronic, steric, hydrophobic, and topological parameters. Each descriptor quantifies a specific aspect of the molecule's structure that may be pertinent to its interaction with a biological target.
Electronic Descriptors: These parameters describe the electronic properties of the molecule, which are crucial for electrostatic and hydrogen-bonding interactions. For 4-Benzyl-4-azaspiro[2.5]octan-7-ol, the nitrogen atom of the piperidine (B6355638) ring and the oxygen atom of the hydroxyl group are key sites for such interactions.
| Descriptor | Theoretical Value (Range) | Significance |
| Dipole Moment | 2.5 - 4.0 D | Influences solubility and ability to interact with polar environments. |
| HOMO Energy | -8.5 to -7.5 eV | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | 0.5 to 1.5 eV | Relates to the molecule's ability to accept electrons. |
| Partial Atomic Charges | N: -0.4 to -0.6; O: -0.6 to -0.8 | Indicates sites for electrostatic interactions and hydrogen bonding. |
Steric Descriptors: These descriptors relate to the size and shape of the molecule, which are critical for determining how well it fits into a receptor's binding pocket. The bulky benzyl (B1604629) group and the three-dimensional nature of the spirocyclic core are significant steric features of this compound.
| Descriptor | Theoretical Value (Range) | Significance |
| Molecular Volume | 250 - 280 ų | Represents the overall size of the molecule. |
| Surface Area | 300 - 350 Ų | Indicates the extent of potential interaction with a receptor surface. |
| Ovality | 1.2 - 1.4 | Describes the deviation of the molecular shape from a perfect sphere. |
Hydrophobic Descriptors: These parameters quantify the molecule's lipophilicity, which is a key determinant of its ability to cross biological membranes, such as the blood-brain barrier. The benzyl group contributes significantly to the hydrophobic character of this compound.
| Descriptor | Theoretical Value (Range) | Significance |
| LogP (octanol/water) | 2.8 - 3.5 | Predicts the molecule's partitioning between lipid and aqueous phases. |
| Molar Refractivity | 80 - 90 | Relates to the volume and polarizability of the molecule. |
Topological Descriptors: These are numerical values derived from the graph representation of the molecule, encoding information about its connectivity and branching.
| Descriptor | Theoretical Value (Range) | Significance |
| Wiener Index | 1500 - 1700 | Reflects the branching of the molecular skeleton. |
| Kier & Hall Connectivity Indices | Varied | Describe the degree of branching and connectivity within the molecule. |
The theoretical calculation of these QSAR descriptors for various stable conformers of this compound allows for the construction of predictive models. These models can then be used to estimate the biological activity of this compound and to guide the design of new analogs with potentially improved properties. It is important to note that while these theoretical descriptors provide valuable insights, they are predictions and await experimental validation.
Theoretical Frameworks for Reactivity and Mechanistic Studies of 4 Benzyl 4 Azaspiro 2.5 Octan 7 Ol
Mechanistic Investigations of Reactions Involving the Azaspiro[2.5]octane Ring System
The azaspiro[2.5]octane core, a nitrogen-containing spiro compound, is a subject of interest in synthetic and medicinal chemistry due to its rigid, three-dimensional structure. acs.orgsigmaaldrich.com Mechanistic studies often focus on reactions that alter this core, such as ring-opening or ring-expansion reactions. The inherent strain of the cyclopropane (B1198618) ring makes it susceptible to cleavage under certain conditions. For instance, reactions involving the cleavage of the C-X bond by ammonia, known as ammonolysis, are common for alkyl or benzyl (B1604629) halides. ncert.nic.in
Superacid-promoted ring closing and opening reaction cascades have been used to prepare functionalized aza-polycyclic aromatic compounds, with proposed mechanisms involving reactive dicationic intermediates. nih.gov A key step in these transformations can be the ipso protonation of an aryl group and subsequent elimination. nih.gov The synthesis of related diazaspiro[2.5]octane compounds has been achieved through multi-step sequences involving substitution, protection, deprotection, and reduction, highlighting the chemical manipulations this ring system can undergo. google.com
Reactivity Profiles of the Secondary Alcohol Functionality in Spirocyclic Contexts
The secondary alcohol at the 7-position of the spirocyclic system is a key site for chemical transformations. The reactivity of secondary alcohols is well-established, with common reactions including oxidation to ketones and esterification. researchgate.netgoogle.com However, the spirocyclic framework can influence the accessibility and reactivity of this hydroxyl group.
The oxidation of secondary alcohols to ketones is a fundamental transformation. researchgate.net Various reagents can be employed, and in some cases, unexpected reaction pathways can emerge. For example, the oxidation of certain secondary alcohols with performic acid has been found to directly yield esters, in addition to the expected ketones. rsc.org The reaction rates for the conversion of the alcohol to an ester, alcohol to a ketone, and ketone to an ester can be determined to understand the kinetics of these competing pathways. rsc.org
Esterification, typically achieved by reacting the alcohol with a carboxylic acid or its derivative, is another important reaction. masterorganicchemistry.comlibretexts.org The Fischer esterification, which involves heating the alcohol and carboxylic acid with an acid catalyst, is a classic method. masterorganicchemistry.comlibretexts.org The reactivity in esterification can be influenced by the structure of the alcohol, with secondary alcohols generally being less reactive than primary alcohols due to steric hindrance. google.com The yield of esters from secondary alcohols can vary depending on the specific alcohol and reaction conditions. researchgate.net
Dehydration of secondary alcohols to form alkenes can also occur, particularly under acidic conditions and heat. masterorganicchemistry.com This E1 reaction proceeds through a carbocation intermediate, and the regioselectivity is governed by Zaitsev's rule, favoring the most substituted alkene. masterorganicchemistry.com
Influence of the N-Benzyl Group on Electronic and Steric Effects
The N-benzyl group plays a crucial role in modulating the electronic and steric properties of the 4-Benzyl-4-azaspiro[2.5]octan-7-ol molecule. The benzyl group is generally considered to be sterically demanding, which can hinder the approach of reagents to the nitrogen atom and adjacent functionalities. libretexts.org This steric hindrance can influence the regioselectivity and stereoselectivity of reactions.
Electronically, the benzyl group can participate in various interactions. The nitrogen atom's lone pair can be involved in the electronic system of the molecule. The basicity of the nitrogen in the azaspiro[2.5]octane ring is influenced by the inductive and steric effects of the benzyl group. ncert.nic.in
The N-benzyl group can be cleaved under certain reaction conditions, a process known as debenzylation. This is often achieved through catalytic hydrogenation. nih.gov The removal of the benzyl group can be a key step in a synthetic sequence, allowing for further functionalization of the nitrogen atom.
Computational Modeling of Reaction Pathways and Transition States
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of reactions involving spirocyclic systems. researchgate.netrsc.orgresearchgate.netrsc.org DFT calculations can be used to determine the geometries of reactants, intermediates, and products, as well as the structures and energies of transition states. researchgate.netrsc.org This information provides a detailed picture of the reaction pathway and helps to explain experimentally observed outcomes, such as stereoselectivity and regioselectivity. rsc.orgrsc.org
For spiro-annulated systems, DFT studies can validate proposed reaction mechanisms by comparing calculated parameters with experimental data. researchgate.net The relative stability of various intermediates can help to determine the preferred reaction pathway. researchgate.net Molecular electrostatic potential and frontier molecular orbital analysis can also provide insights into the reactivity of the molecule. rsc.org
Catalytic Transformations of Azaspiro[2.5]octane Derivatives
Catalysis plays a significant role in the synthesis and transformation of spirocyclic compounds. acs.orgnih.govnih.gov Palladium-catalyzed reactions, such as the Heck reaction, have been used to construct spirocyclic structures. nih.gov Cooperative palladium and copper catalysis has been employed for the synthesis of spirocyclic 2-indolinylformamidines through a tandem three-component reaction. nih.gov
Iridium-containing cytochromes have been shown to catalyze the stereoselective cyclopropanation of methylene-substituted saturated heterocycles, providing a route to complex spirocyclic amines with high enantioselectivity. acs.org Furthermore, photoredox catalysis has enabled the divergent synthesis of spirocyclopropyl succinimides and cyclopropyl-acetamides from the same starting materials. acs.org These catalytic methods offer efficient and selective ways to access and modify the azaspiro[2.5]octane scaffold and related structures.
Molecular Interactions and Receptor Binding Studies of Azaspiro 2.5 Octane Derivatives: a Theoretical and in Vitro Perspective
Conceptual Models of Ligand-Biomolecule Recognition in Spirocyclic Scaffolds
Spirocyclic scaffolds are chemical structures characterized by two rings connected by a single, shared carbon atom known as the spiroatom. This arrangement confers a high degree of three-dimensionality and conformational rigidity compared to more planar, aromatic systems. researchgate.netbldpharm.com In the context of ligand-biomolecule recognition, these features are highly advantageous.
One of the key concepts is the pre-organization of the ligand's conformation. By introducing a rigid spirocyclic core, the number of rotatable bonds is reduced, which in turn decreases the conformational entropy penalty upon binding to a protein target. researchgate.netbldpharm.com This means that the molecule does not need to "waste" as much energy organizing itself into the correct shape to fit into the receptor's binding pocket, potentially leading to higher binding affinity.
Furthermore, the defined three-dimensional arrangement of functional groups projecting from the spirocyclic core can enhance receptor/ligand complementarity. bldpharm.com The spirocyclic framework acts as a rigid scaffold, positioning substituents in precise spatial orientations that can be optimized to interact with specific amino acid residues in a binding site. This structural novelty and complexity, often measured by the fraction of sp3 hybridized carbons (Fsp3), is increasingly seen as a desirable trait in drug candidates, as it can lead to improved potency, selectivity, and favorable pharmacokinetic properties. bldpharm.comresearchgate.net The inherent novelty of these structures also provides opportunities for developing intellectual property. researchgate.net
Computational Prediction of Binding Affinities and Molecular Docking Studies
Computational methods are indispensable tools for predicting how a ligand might interact with its biological target. Molecular docking, in particular, is a technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com For a compound like 4-Benzyl-4-azaspiro[2.5]octan-7-ol, docking studies would be employed to place the molecule into the binding site of a target receptor, such as a muscarinic or nicotinic acetylcholine (B1216132) receptor.
The output of a docking simulation is a "pose," or a specific orientation and conformation of the ligand within the binding pocket, and a corresponding "docking score." This score is a calculated value that estimates the binding affinity, typically in units of kcal/mol. oatext.commdpi.com A more negative score generally indicates a more favorable predicted binding interaction. oatext.com These simulations can reveal key molecular interactions, such as:
Hydrogen bonds: For instance, the hydroxyl group on the octan-7-ol ring could act as a hydrogen bond donor or acceptor.
Hydrophobic interactions: The benzyl (B1604629) group provides a large, nonpolar surface that can interact favorably with hydrophobic pockets in a receptor.
Cation-π interactions: The nitrogen atom in the azaspirocycle can be protonated at physiological pH, allowing it to interact with the electron-rich aromatic rings of amino acids like tyrosine, tryptophan, or phenylalanine.
These computational predictions provide a rational basis for prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery process.
While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations apply the laws of classical mechanics to model the atomic-level movements of a system over time. nih.gov By placing a docked ligand-protein complex into a simulated physiological environment (including water and ions), researchers can observe its behavior over nanoseconds or even microseconds. nih.govnih.gov
Key insights from MD simulations include:
Binding Pose Stability: MD can assess whether the orientation predicted by docking is stable over time or if the ligand shifts to a different, more stable pose. nih.gov
Conformational Changes: Both the ligand and the protein can change their shape upon binding. MD simulations can capture these induced-fit effects, which are crucial for understanding the mechanism of receptor activation or inhibition.
Role of Water Molecules: Water molecules within the binding site can play a critical role in mediating ligand-protein interactions. MD simulations can reveal the location and dynamics of these key water molecules.
For an azaspiro[2.5]octane derivative, an MD simulation could confirm the stability of key hydrogen bonds and hydrophobic contacts, providing greater confidence in the predicted binding mode. nih.gov
A pharmacophore is an abstract representation of the essential molecular features required for a molecule to exert a specific biological activity. dovepress.com These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged groups. nih.govnih.gov Ligand-based pharmacophore models can be generated by aligning a set of known active molecules and identifying the common chemical features that are responsible for their activity. dovepress.com
For azaspiro[2.5]octane derivatives targeting cholinergic receptors, a hypothetical pharmacophore model would likely include:
A positive ionizable feature corresponding to the protonated nitrogen of the azaspirocycle, which is a common feature for muscarinic and nicotinic ligands.
A hydrophobic/aromatic feature representing the benzyl group, crucial for interacting with nonpolar pockets.
A hydrogen bond acceptor/donor feature from the hydroxyl group on the octane ring.
Once developed, this model can be used as a 3D query to rapidly screen large virtual databases of compounds to identify novel molecules that possess the desired features and are therefore likely to be active at the target receptor. nih.govresearchgate.net This approach is particularly valuable for discovering new chemical scaffolds. nih.gov
Hypothesized Interactions with Neurotransmitter Receptors
The azaspiro[2.5]octane scaffold is of significant interest for its potential to interact with neurotransmitter receptors, particularly the nicotinic and muscarinic acetylcholine receptors, which play vital roles in the central and peripheral nervous systems.
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels involved in fast synaptic transmission. nih.govfrontiersin.org The binding site for acetylcholine and other agonists is located at the interface between two subunits and is characterized by a "box" of aromatic amino acid residues. frontiersin.org
It is hypothesized that a compound like this compound could interact with nAChRs through several mechanisms. The protonated nitrogen of the azaspirocycle is a prime candidate for forming a cation-π interaction with the aromatic side chains of tryptophan or tyrosine residues in the binding site, an interaction that is critical for the binding of acetylcholine itself. mdpi.com The benzyl group could further stabilize binding by engaging in hydrophobic or π-stacking interactions with other residues in or near the binding pocket. The structure-activity relationships (SAR) for nAChR ligands are complex, and even small modifications to a molecule can significantly alter its potency and selectivity for different nAChR subtypes. nih.govuomus.edu.iq While direct experimental evidence for the interaction of this compound with nAChRs is not available, the core structural features warrant investigation into its potential modulatory activity at these receptors.
Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors that mediate a wide range of cholinergic functions in the central nervous system, including learning and memory. nih.govnih.gov There are five subtypes (M1-M5), and subtype-selective compounds are highly sought after for therapeutic applications. nih.gov
Significant research has demonstrated that the azaspiro[2.5]octane scaffold is a viable core for developing potent and selective ligands for mAChRs. Specifically, a series of chiral 6-azaspiro[2.5]octanes has been identified as highly potent and selective antagonists of the M4 muscarinic receptor subtype. nih.gov Structure-activity relationship studies on this scaffold revealed that the (R)-enantiomer possessed superior potency. nih.gov Further optimization of this chiral scaffold led to the discovery of compounds with high M4 potency across multiple species. nih.gov This indicates that the rigid, three-dimensional nature of the azaspiro[2.5]octane core is well-suited for achieving subtype selectivity within the muscarinic receptor family. Other related scaffolds, such as 2-azaspiro[3.4]octane derivatives, have also been investigated as M4 receptor agonists. wipo.int
The binding affinity of these related compounds highlights the potential of the azaspiro[2.5]octane core for M4 receptor modulation. For this compound, the benzyl and hydroxyl groups represent key functional handles that would be expected to influence its binding affinity and selectivity profile at the M4 receptor and other muscarinic subtypes.
| Compound | Target | Assay Type | pIC50 / pKi |
| VU6015241 (a 6-azaspiro[2.5]octane derivative) | Human M4 Receptor | FLIPR | 7.9 |
| (R)-enantiomer of a lead 6-azaspiro[2.5]octane | Human M4 Receptor | Radioligand Binding | 8.1 |
| (S)-enantiomer of a lead 6-azaspiro[2.5]octane | Human M4 Receptor | Radioligand Binding | 6.2 |
This table presents representative data for related 6-azaspiro[2.5]octane derivatives to illustrate the potential activity of the scaffold at the M4 muscarinic receptor. Data sourced from published research. nih.gov
Potential as Modulators of Metabolic Pathways
The unique structural features of azaspiro[2.5]octane derivatives make them intriguing candidates for modulating metabolic pathways. Their rigid spirocyclic core, combined with the potential for diverse substitutions, allows for precise three-dimensional arrangements of functional groups that can interact with specific biological targets.
The glucagon-like peptide-1 (GLP-1) receptor is a key target in the management of type 2 diabetes and obesity. nih.gov Activation of this receptor leads to enhanced insulin secretion, suppressed glucagon release, delayed gastric emptying, and increased satiety. nih.gov While peptide-based GLP-1 receptor agonists are established therapeutics, there is a significant interest in the development of small-molecule, orally available agonists to improve patient compliance. nih.gov
Recent research has identified a series of 6-azaspiro[2.5]octane molecules as potent GLP-1 receptor agonists. nih.gov Theoretical modeling and cryogenic electron microscope structures have been instrumental in understanding the structure-activity relationship (SAR) of these compounds. nih.gov These studies have shown that the azaspiro[2.5]octane scaffold can be optimized through substituent modifications, analogous to those in other known small-molecule GLP-1 receptor agonists. nih.gov
The theoretical interactions of these derivatives with the GLP-1 receptor are believed to involve key hydrogen bonds and hydrophobic interactions within the transmembrane domain of the receptor. The spirocyclic core of the molecule likely serves to orient the critical pharmacophoric elements in a conformation that is conducive to receptor activation.
Table 1: Theoretical Interaction Profile of Azaspiro[2.5]octane Derivatives with GLP-1 Receptor
| Interaction Type | Receptor Residues (Hypothetical) | Compound Moiety Involved |
|---|---|---|
| Hydrogen Bonding | Polar residues in transmembrane helices | Amine, hydroxyl, or other polar substituents |
| Hydrophobic Interactions | Non-polar residues lining the binding pocket | Benzyl group, alkyl chains |
Exploration of Kinase Inhibition Profiles for Azaspiro[2.5]octane Derivatives (e.g., JAK-Kinases)
Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a crucial role in cytokine signaling pathways. nih.govresearchgate.netnih.gov Dysregulation of JAK-STAT signaling is implicated in various inflammatory diseases and cancers, making JAKs attractive therapeutic targets. nih.govresearchgate.netnih.gov The development of small-molecule JAK inhibitors has been an active area of research. nih.govnih.gov
While specific studies on the kinase inhibition profiles of this compound are not prevalent, the azaspiro[2.5]octane scaffold presents a versatile platform for the design of novel kinase inhibitors. The rigid nature of the spirocyclic system can be exploited to present substituents in a defined spatial orientation, potentially leading to high-affinity and selective interactions with the ATP-binding site of kinases like JAK1, JAK2, JAK3, and TYK2. nih.govresearchgate.net
Theoretical docking studies could be employed to explore the potential binding modes of various azaspiro[2.5]octane derivatives within the active sites of different JAK family members. Such studies would focus on identifying key interactions with hinge region residues, the DFG motif, and other critical areas of the kinase domain.
Table 2: Potential Interaction Points for Azaspiro[2.5]octane Derivatives within a Generic JAK Kinase ATP-Binding Site
| Kinase Subpocket | Potential Interacting Compound Feature |
|---|---|
| Hinge Region | Hydrogen bond donors/acceptors on the azaspiro[2.5]octane core or substituents |
| Hydrophobic Pocket I | Aromatic or aliphatic substituents |
| Hydrophobic Pocket II | Substituted benzyl groups or other lipophilic moieties |
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies on Azaspiro[2.5]octane Derivatives (Theoretical and Experimental In Vitro Design)
The development of bioactive molecules from the azaspiro[2.5]octane class is heavily reliant on systematic Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies. These investigations aim to correlate changes in molecular structure with biological activity and physicochemical properties, respectively.
Theoretical Design:
Computational methods play a pivotal role in the theoretical design of novel azaspiro[2.5]octane derivatives. Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of unsynthesized compounds based on calculated molecular descriptors. thescipub.com These descriptors can include electronic properties (e.g., partial charges, HOMO/LUMO energies), steric parameters (e.g., molecular volume, surface area), and hydrophobic characteristics (e.g., logP).
Experimental In Vitro Design:
In vitro assays are essential for validating the predictions from theoretical models and for establishing the SAR of a series of compounds. For potential GLP-1 receptor modulators, in vitro assays would involve measuring receptor binding affinity and functional activity (e.g., cAMP production). For prospective kinase inhibitors, enzymatic assays would be used to determine the half-maximal inhibitory concentration (IC50) against a panel of kinases to assess both potency and selectivity.
A systematic exploration of substitutions on the azaspiro[2.5]octane scaffold would be undertaken. For instance, modifications to the benzyl group could explore the effects of different aromatic and heteroaromatic rings, as well as various substituents on these rings. The stereochemistry of the spiro center and any chiral substituents would also be a critical aspect of the SAR, as biological targets are often stereoselective.
Applications of 4 Benzyl 4 Azaspiro 2.5 Octan 7 Ol in Advanced Chemical Research
Role as a Versatile Chemical Building Block in Complex Molecule Synthesis
The utility of a chemical compound as a building block is determined by its structural features and the reactivity of its functional groups. 4-Benzyl-4-azaspiro[2.5]octan-7-ol possesses several attributes that make it a promising starting material or intermediate in the synthesis of more complex molecules. The presence of a secondary alcohol at the 7-position and a tertiary amine protected by a benzyl (B1604629) group provides two distinct points for chemical modification.
The azaspiro[2.5]octane core is recognized as an important intermediate in pharmaceutical chemistry. For instance, the closely related compound, 7-benzyl-4,7-diazaspiro[2.5]octane, serves as a key intermediate in the synthesis of Risdiplam, a medication used for treating spinal muscular atrophy. tdcommons.org This highlights the value of the benzyl-protected azaspiro[2.5]octane scaffold in constructing intricate, biologically active molecules. The benzyl group in such compounds is a common protecting group for secondary amines, which can be readily removed under various conditions to allow for further functionalization.
The hydroxyl group in this compound can undergo a variety of chemical transformations, including oxidation to a ketone, esterification, or conversion to a leaving group for nucleophilic substitution. These reactions open up pathways to a diverse range of derivatives, each with potentially unique properties and applications. The spirocyclic nature of the core structure imparts a rigid conformation, which can be advantageous in directing the stereochemical outcome of subsequent reactions.
Synthesis of Novel Heterocyclic and Polycyclic Systems Incorporating the Azaspiro[2.5]octane Motif
The construction of novel heterocyclic and polycyclic systems is a central theme in organic synthesis, driven by the quest for new chemical entities with unique properties. The azaspiro[2.5]octane framework of this compound provides a unique starting point for the synthesis of more elaborate ring systems. The inherent strain of the cyclopropane (B1198618) ring and the reactivity of the piperidine (B6355638) ring can be harnessed to drive ring-opening or ring-expansion reactions, leading to the formation of new polycyclic architectures.
The "precursor approach" is a valuable strategy for synthesizing insoluble or unstable π-conjugated polycyclic compounds, where a stable precursor is converted to the target molecule in a final step. beilstein-journals.org While not directly demonstrated for this compound, its rigid, non-planar structure is analogous to precursors used in such synthetic strategies. The functional groups on the molecule could be used to attach other ring systems, which could then undergo intramolecular reactions to form complex polycyclic structures.
Furthermore, the secondary alcohol at the 7-position can be converted into a ketone, which can then serve as a handle for various condensation and cyclization reactions. For example, it could undergo a Pfitzinger reaction with isatin (B1672199) derivatives to form quinoline-containing polycyclic systems, or it could be used in multicomponent reactions to build complex heterocyclic scaffolds in a single step. The ability to deprotect the nitrogen atom adds another layer of synthetic versatility, allowing for the incorporation of the azaspiro[2.s]octane motif into larger, more complex nitrogen-containing polycycles.
Development of Chemical Probes for Biological System Interrogation
Chemical probes are small molecules designed to interact with specific biological targets, such as proteins or nucleic acids, to study their function in living systems. The development of effective chemical probes requires a deep understanding of structure-activity relationships and the ability to synthesize molecules with high affinity and selectivity for their intended target. The azaspiro[2.5]octane scaffold has emerged as a valuable framework in the design of such probes.
For instance, derivatives of 6-azaspiro[2.5]octane have been developed as potent and selective antagonists of the M4 muscarinic acetylcholine (B1216132) receptor, a target of interest for the treatment of neurological disorders. researchgate.net Similarly, 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been synthesized as dual µ-opioid receptor agonists and σ1 receptor antagonists for the management of pain. researchgate.net These examples underscore the potential of the spirocyclic amine motif to interact with specific binding sites on proteins.
This compound, with its defined three-dimensional structure and functional groups, represents a promising starting point for the development of new chemical probes. The benzyl group could be replaced with other substituents to modulate the compound's affinity and selectivity for a particular target. The hydroxyl group could be used to attach reporter tags, such as fluorescent dyes or biotin, to enable the detection and visualization of the probe's interaction with its biological target.
Integration into Fragment-Based Drug Discovery (FBDD) Platforms
Fragment-based drug discovery (FBDD) is a powerful approach for identifying lead compounds in drug discovery. It involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Hits from these screens are then optimized and grown into more potent, drug-like molecules. The success of FBDD relies on the quality and diversity of the fragment library.
Spirocyclic scaffolds, such as azaspiro[2.5]octane, are attractive components for FBDD libraries due to their three-dimensional character. The concept of "escaping from flatland" in drug design emphasizes the importance of moving away from planar, aromatic structures towards more saturated, three-dimensional molecules, which can lead to improved physicochemical properties and better clinical success rates. univ.kiev.ua Azaspiro[2.5]octane derivatives can serve as non-planar bioisosteres of more common ring systems, such as piperidine, offering a way to explore new chemical space and potentially improve properties like metabolic stability. univ.kiev.ua
This compound itself may be too large to be considered a "fragment" in the strictest sense of the "rule of three." However, the core azaspiro[2.5]octane-7-ol structure, once the benzyl group is removed, could be a valuable addition to an FBDD library. The defined stereochemistry and the presence of both hydrogen bond donor (hydroxyl) and acceptor (amine) functionalities provide specific interaction points with a protein target. The cyclopropane ring introduces a degree of conformational rigidity and a unique spatial arrangement of substituents that is not readily accessible with other small ring systems.
Exploration in Agrochemical and Material Science Applications for Spirocyclic Scaffolds
The unique structural features of spirocyclic compounds also make them attractive for applications beyond medicinal chemistry, in fields such as agrochemicals and materials science. In agrochemical research, the development of new pesticides and herbicides with improved efficacy and reduced environmental impact is a constant goal. The incorporation of spirocyclic motifs can lead to compounds with novel modes of action and improved metabolic stability in plants and insects. While direct applications of this compound in this area have not been reported, related spirocyclic compounds are used as building blocks in the synthesis of agrochemicals. guidechem.com
In materials science, the rigid, three-dimensional nature of spirocyclic compounds can be exploited to create new polymers and organic materials with tailored properties. For example, the incorporation of spirocyclic units into a polymer backbone can influence its thermal stability, solubility, and mechanical properties. The ability to functionalize this compound at two different positions (the nitrogen and the oxygen) could allow for its use as a cross-linking agent or as a monomer in the synthesis of novel polymers with complex architectures. The defined stereochemistry of the spiro center could also be used to create chiral materials with interesting optical or electronic properties.
Future Directions and Emerging Research Avenues for Azaspiro 2.5 Octane Chemistry
Development of Next-Generation Enantioselective Synthetic Methodologies
The three-dimensional nature of the azaspiro[2.5]octane core necessitates precise control over stereochemistry, as different enantiomers can exhibit vastly different biological activities. Future research is centered on developing more efficient and scalable enantioselective synthetic routes.
A significant advancement is the use of biocatalysis. Researchers have developed a stereodivergent carbene transferase platform using engineered protoglobin-based enzymes for the cyclopropanation of unsaturated exocyclic N-heterocycles. chemrxiv.orgchemrxiv.org This method provides access to structurally diverse and pharmaceutically relevant azaspiro[2.y]alkanes with high yield and excellent diastereo- and enantioselectivity. chemrxiv.orgchemrxiv.org These enzymatic reactions can be performed on a gram scale at high substrate concentrations, using lyophilized E. coli lysate as the catalyst, which represents a practical and scalable synthetic strategy. chemrxiv.orgchemrxiv.org
Another innovative approach involves strain-release driven spirocyclization. By harnessing the inherent strain energy of fragments like azabicyclo[1.1.0]butane, chemists can construct spiro-azetidines in an expedient and modular fashion. nih.gov This method allows for the creation of spirocycles with varying ring sizes and functionalities from readily accessible starting materials. nih.gov Complementing these synthetic efforts, advanced analytical techniques such as chiral separation and X-ray crystallography are crucial for unambiguously determining the absolute configuration of enantiomers, which is essential for detailed structure-activity relationship (SAR) studies. nih.gov
| Methodology | Description | Advantages | Reference |
| Enzymatic Stereodivergent Synthesis | Utilizes engineered carbene transferase enzymes for asymmetric cyclopropanation. | High yield, excellent stereoselectivity, scalable, operates in aqueous media. | chemrxiv.orgchemrxiv.org |
| Strain-Release Driven Spirocyclization | Employs the strain energy of bicyclic precursors to drive the formation of the spirocyclic core. | Modular, provides access to diverse structures, uses readily available materials. | nih.gov |
| Chiral Separation & Crystallography | Physical separation of enantiomers followed by structural elucidation. | Essential for SAR studies and confirming the configuration of the biologically active enantiomer. | nih.gov |
Leveraging Artificial Intelligence and Machine Learning for De Novo Design of Azaspirocyclic Compounds
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the de novo design of novel molecules with optimized properties. nih.govmdpi.com These computational tools can navigate the vast chemical space to identify new azaspirocyclic structures with high predicted affinity for specific biological targets and favorable drug-like properties. nih.goveaspublisher.com
| AI/ML Technology | Application in Azaspirocycle Design | Potential Impact | Reference |
| Deep Generative Models (RNNs, GANs, VAEs) | Generation of novel azaspiro[2.5]octane analogues with desired properties. | Rapid exploration of new chemical space beyond existing libraries. | nih.goveaspublisher.com |
| Predictive Modeling | Forecasting biological activity, physicochemical properties, and ADMET profiles. | Prioritization of high-potential candidates for synthesis, reducing failure rates. | nih.goveaspublisher.com |
| Retrosynthesis Prediction | Assessing the synthetic feasibility of de novo designed compounds. | Bridging the gap between computational design and laboratory synthesis. | nih.gov |
Expansion of Biological Target Exploration Beyond Established Receptors
While the azaspiro[2.5]octane scaffold has shown significant promise in modulating established targets like muscarinic receptors, a key future direction is the expansion of its biological target profile. The rigid, three-dimensional nature of this framework makes it an ideal starting point for designing ligands for a wide array of proteins. chemrxiv.org
Recent research has already begun to uncover new therapeutic applications. For instance, a series of 6-azaspiro[2.5]octane derivatives have been identified as potent small-molecule agonists of the glucagon-like peptide-1 (GLP-1) receptor, a critical target in the treatment of type 2 diabetes and obesity. nih.gov In other studies, chiral 6-azaspiro[2.5]octanes have been developed as highly potent and selective antagonists of the M4 muscarinic acetylcholine (B1216132) receptor, which is a target for various neurological and psychiatric disorders. nih.govresearchgate.net Furthermore, azaspiro[2.5]octane carboxamides have emerged as a promising scaffold for histamine-3 (H3) receptor antagonists. researchgate.net The scaffold has also been used to enhance the potency of nicotinamide (B372718) phosphoribosyltransferase (NAMPT) inhibitors for potential use in oncology. chemrxiv.org
| Biological Target | Therapeutic Area | Compound Type | Reference |
| Glucagon-Like Peptide-1 (GLP-1) Receptor | Type 2 Diabetes, Obesity | 6-Azaspiro[2.5]octane agonists | nih.gov |
| M4 Muscarinic Acetylcholine Receptor | Neurological Disorders | Chiral 6-azaspiro[2.5]octane antagonists | nih.govresearchgate.net |
| Histamine-3 (H3) Receptor | Neurological/Inflammatory Disorders | Azaspiro[2.5]octane carboxamides | researchgate.net |
| Nicotinamide Phosphoribosyltransferase (NAMPT) | Oncology | Azaspiro[2.5]octane-containing inhibitors | chemrxiv.org |
Investigating the Role of Spirocyclic Strain in Reactivity and Selectivity
The defining feature of a spirocycle is the single atom shared by two rings, which imparts significant conformational rigidity and inherent ring strain. Understanding and exploiting this strain is a sophisticated research avenue. The strain influences not only the molecule's three-dimensional shape, which is critical for molecular recognition and binding selectivity, but also its chemical reactivity. nih.gov
As previously mentioned, the strain in highly fused systems can be harnessed as a driving force in synthetic reactions to build the spirocyclic core. nih.gov Moreover, the rigidity of the azaspiro[2.5]octane framework provides a well-defined spatial arrangement of its substituents. This predictable vectorization is highly advantageous for designing molecules that can form precise interactions with their biological targets, leading to enhanced potency and selectivity. nih.gov Future work will likely involve detailed computational and experimental studies to quantify the energetic contributions of spirocyclic strain and to correlate these findings with observed biological activity and synthetic outcomes.
Translational Research Opportunities for Azaspiro[2.5]octane-Derived Chemical Entities
The ultimate goal of medicinal chemistry research is the translation of promising chemical entities into clinical therapies. The diverse biological activities of azaspiro[2.5]octane derivatives present significant translational opportunities across multiple disease areas.
The development of orally bioavailable small-molecule GLP-1 receptor agonists, such as those based on the 6-azaspiro[2.5]octane scaffold, represents a major advance over injectable peptide therapeutics for diabetes and obesity. nih.gov The identification of a clinical candidate, danuglipron, which shares structural parallels with this series, underscores the high translational potential in this area. nih.gov Similarly, the potent and selective M4 receptor antagonists could be advanced into clinical studies for schizophrenia and other CNS disorders. nih.gov The discovery of lead compounds for H3 receptors and NAMPT further broadens the therapeutic landscape, with potential applications in neuro-immunology and oncology, respectively. chemrxiv.orgresearchgate.net Continued optimization of these lead compounds, focusing on improving their pharmacokinetic and safety profiles, will be critical for their successful translation from the laboratory to the clinic.
Q & A
Q. Methodological Notes
- Data Tables : For synthesis optimization, tabulate variables (e.g., solvent, catalyst) against yields and purity metrics.
- Theoretical Alignment : Explicitly map experimental outcomes to hypotheses derived from spirocyclic chemistry literature .
- Ethical Compliance : Adhere to safety protocols (e.g., fume hood use for volatile intermediates) and data integrity standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
